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Introduction
The study of RNA-protein interactions is fundamental to understanding cellular processes such

as gene regulation, splicing, and translation. Covalent crosslinking of RNA to its binding

proteins is a powerful technique to capture these transient interactions for subsequent analysis.

2-Iminothiolane, also known as Traut's Reagent, is a versatile chemical tool that can be

employed in a two-step method to achieve RNA-protein crosslinking. This reagent modifies

primary amines on proteins, introducing sulfhydryl groups that can then be activated, for

instance by UV irradiation, to form covalent bonds with interacting RNA molecules.[1][2][3][4]

This application note provides a detailed protocol for the use of 2-Iminothiolane in RNA-

protein crosslinking studies.

Mechanism of Action
2-Iminothiolane reacts specifically with primary amines, such as the ε-amino group of lysine

residues and the N-terminal α-amino group of a protein.[1][3][5] The reaction proceeds through

a nucleophilic attack of the amine on the cyclic thioimidate ester of 2-Iminothiolane. This ring-

opening reaction results in the formation of a 4-mercaptobutyramidine group, effectively

introducing a free sulfhydryl (-SH) moiety onto the protein while preserving the original charge

of the modified amine.[1][3] The newly introduced sulfhydryl group is then positioned to react

with proximal RNA upon activation, for example, through UV irradiation, leading to a stable

covalent crosslink.
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Data Summary
The following tables summarize the key quantitative parameters for the protein thiolation and

subsequent crosslinking steps.

Table 1: Recommended Conditions for Protein Thiolation with 2-Iminothiolane

Parameter Recommended Value Notes

pH 7.0 - 9.0
The reaction is most efficient

within this pH range.[1][3]

Buffer
Amine-free buffers (e.g., PBS,

Borate, HEPES)

Buffers containing primary

amines like Tris or glycine will

compete with the target protein

for the reagent.[1]

Temperature
Room temperature (20-25°C)

or 4°C

The reaction is slower at 4°C.

[3]

Reaction Time 60 minutes

2-Iminothiolane Concentration
2- to 20-fold molar excess over

the protein

The desired level of thiolation

can be controlled by adjusting

this ratio.[4]

EDTA Concentration 1-5 mM

Chelates divalent metals to

prevent oxidation of the newly

formed sulfhydryl groups.[3][4]

Table 2: General Parameters for UV Crosslinking
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Parameter Recommended Value Notes

UV Wavelength 254 nm

Standard wavelength for

inducing protein-nucleic acid

crosslinks.[5][6][7][8]

UV Energy 400 mJ/cm² - 1.6 J/cm²

The optimal energy should be

determined empirically for

each specific RNA-protein pair.

Temperature On ice

To minimize sample

degradation and non-specific

reactions.[5][6][7][8]

Distance from UV source ~9 cm

Can be adjusted based on the

specific crosslinking

instrument.[7]

Experimental Protocols
This section provides a detailed, two-stage protocol for RNA-protein crosslinking using 2-
Iminothiolane.

Stage 1: Thiolation of the Target Protein
This protocol describes the modification of a purified protein with 2-Iminothiolane to introduce

sulfhydryl groups.

Materials:

Purified protein of interest (1-10 mg/mL)

2-Iminothiolane hydrochloride (Traut's Reagent)

Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

EDTA solution (0.5 M)

Desalting column
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Procedure:

Buffer Preparation: Prepare the amine-free buffer and add EDTA to a final concentration of 1-

5 mM.

Protein Preparation: Dissolve or dialyze the purified protein into the prepared amine-free

buffer.

Reagent Preparation: Immediately before use, prepare a stock solution of 2-Iminothiolane
in the amine-free buffer (e.g., 10 mg/mL).

Thiolation Reaction:

Calculate the required volume of the 2-Iminothiolane solution to achieve a 10- to 20-fold

molar excess relative to the protein.

Add the calculated volume of the 2-Iminothiolane solution to the protein solution while

gently mixing.

Incubate the reaction mixture for 60 minutes at room temperature.

Removal of Excess Reagent:

Equilibrate a desalting column with the amine-free buffer containing 1-5 mM EDTA.

Apply the reaction mixture to the desalting column to separate the thiolated protein from

unreacted 2-Iminothiolane.

Collect the protein-containing fractions. The thiolated protein is now ready for the

crosslinking step.

Stage 2: UV Crosslinking of Thiolated Protein to RNA
This protocol outlines the procedure for crosslinking the thiolated protein to its target RNA using

UV irradiation. This can be performed with a purified RNA molecule or within a cellular lysate.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1205332?utm_src=pdf-body
https://www.benchchem.com/product/b1205332?utm_src=pdf-body
https://www.benchchem.com/product/b1205332?utm_src=pdf-body
https://www.benchchem.com/product/b1205332?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiolated protein from Stage 1

Target RNA (either purified or within a cell lysate)

RNA binding buffer (e.g., 10 mM HEPES pH 7.4, 50 mM KCl, 4 mM MgCl₂, 4 mM DTT, 0.2

mM EDTA, 7.6% glycerol)[9]

UV crosslinker instrument (254 nm)

96-well plate or petri dish

Procedure:

Binding Reaction:

In a microcentrifuge tube on ice, combine the thiolated protein and the target RNA in the

RNA binding buffer.

The optimal molar ratio of protein to RNA should be determined empirically.

Incubate the mixture on ice for 30 minutes to allow for the formation of the RNA-protein

complex.[9]

UV Irradiation:

Transfer the reaction mixture to a 96-well plate or a petri dish, keeping it on ice.

Place the plate inside a UV crosslinker.

Irradiate the sample with 254 nm UV light at an energy dose between 400 mJ/cm² and 1.6

J/cm². The optimal energy dose will need to be determined for each specific interaction.

Post-Crosslinking Analysis: The crosslinked RNA-protein complexes can now be further

analyzed by methods such as:

SDS-PAGE and Autoradiography (if using labeled RNA): To visualize the crosslinked

complex.
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Immunoprecipitation: To purify the crosslinked complex using an antibody against the

protein of interest.

Mass Spectrometry: To identify the crosslinked protein and the site of crosslinking.

Phenol-Toluol Extraction (PTex): A method for the purification of crosslinked

ribonucleoproteins based on their physicochemical properties.[6][7][9][10]
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Caption: Workflow for RNA-protein crosslinking using 2-Iminothiolane.
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Caption: Chemical mechanism of 2-Iminothiolane-mediated RNA-protein crosslinking.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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